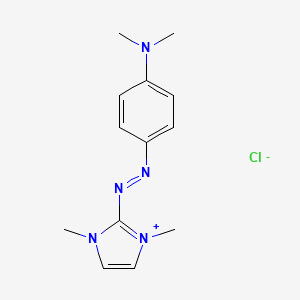
Potassium mercuric iodide
Vue d'ensemble
Description
Potassium mercuric iodide is a complex salt formed by the interaction of mercuric iodide (HgI2) with potassium iodide (KI), resulting in a compound with the formula K2HgI4. It contains about 25.5% mercury and is known for its use as a less toxic germicide compared to mercuric chloride (HgCl2), due to its lower toxicity to animals. Its antiseptic properties have been utilized in various applications, including preoperative skin preparation in medical settings (Lawrence & Strauss, 1934).
Synthesis Analysis
The synthesis of nano-sized mercuric iodide, which shares similarities with the synthesis of potassium mercuric iodide, has been achieved through solid-state reactions between mercurous nitrate and iodine vapor. This process yields nano-sized particles, demonstrating the versatility of synthesis methods for compounds involving mercuric iodide (Agrawal, Fredrick, & Das, 2016).
Molecular Structure Analysis
Mercuric iodide, a key component of potassium mercuric iodide, exhibits a variety of polymorphic forms, including stable red and metastable yellow phases. The crystal structures of these forms have been extensively studied to understand their semiconductor to molecular motifs transition, relevant to the overall behavior of potassium mercuric iodide (Hostettler, Birkedal, & Schwarzenbach, 2001).
Chemical Reactions and Properties
The interaction between mercuric chloride and potassium iodide in a reaction-diffusion system within a solid hydrogel media leads to the formation of mercuric iodide. This process involves a polymorphic transformation, highlighting the dynamic chemical behavior of mercuric iodide compounds (Ayass, Mansour, & Al-Ghoul, 2014).
Physical Properties Analysis
The opto-electronic properties of mercuric iodide, a component of potassium mercuric iodide, have been studied, revealing its high sensitivity to gamma rays and X-rays. These properties are crucial for applications in radiation detection and imaging technologies (Cross et al., 1996).
Chemical Properties Analysis
Potassium mercuric iodide's antiseptic properties stem from its chemical composition, which allows it to be effective without the corrosive effects of other mercury-based compounds. Its efficacy and reduced toxicity make it suitable for medical applications, particularly in disinfectants (Salle & Lazarus, 1935).
Applications De Recherche Scientifique
Antiseptic Properties
Potassium mercuric iodide (K2HgI4) has been utilized for its antiseptic properties in medical settings. Lawrence and Strauss (1934) observed its use as an antiseptic for preoperative skin preparation in a 1% solution mixed with acetone and eosin. Despite its effectiveness, occasional skin reddening was noted. This indicates the potential of potassium mercuric iodide in medical antiseptics, though with some caution due to skin reactions (Lawrence & Strauss, 1934).
Role in Nuclear Radiation Detection
Potassium mercuric iodide plays a crucial role in the manufacturing and storage of mercuric iodide-based devices used for nuclear radiation detection. Ponpon, Amann, and Sieskind (1998) found that the surface of mercuric iodide, when cleaned with potassium iodide solutions, becomes covered with a chemical complex (KHgI3·H2O) that can adsorb large quantities of water. This significantly impacts the electrical properties of these devices, particularly in relation to water and water vapor (Ponpon, Amann, & Sieskind, 1998).
Impact on Electrical Properties of Mercuric Iodide
Further research by Ponpon and Amann (2005) explored the electrical properties of solid iodo mercurates formed by the reaction of HgI2 with alkaline iodides, including potassium iodide. They discovered that potassium tri-iodo mercurate, a residue left on the HgI2 surface after KI treatment, significantly influences the surface properties and stability of mercuric iodide devices, affecting detector characteristics. This highlights the importance of potassium mercuric iodide in the context of semiconductor technology and its applications in radiation detection (Ponpon & Amann, 2005).
Application in Gamma Ray Detection
The synthesis of mercuric iodide from potassium iodide and mercuric chloride, followed by purification processes, is vital for the development of gamma ray detectors. Cross et al. (1996) investigated the role of elemental contamination in the performance of these detectors, finding that purification significantly reduces impurity levels. The study emphasizes the critical role of potassium mercuric iodide in the production of high-performance gamma ray detectors (Cross et al., 1996).
Disinfection and Germicidal Use
Salle and Lazarus (1935) studied potassium mercuric iodide as a disinfectant, noting its advantages over mercuric chloride due to its lower toxicity and non-corrosive nature. It was found to be effective in killing bacteria without precipitating albumin, showcasing its potential as a safe and effective germicidal agent (Salle & Lazarus, 1935).
Safety And Hazards
Propriétés
IUPAC Name |
dipotassium;tetraiodomercury(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMAZHMYZRPID-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Hg-2](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2HgI4, HgI4K2 | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium tetraiodomercurate(II) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_tetraiodomercurate(II) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893684 | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric potassium iodide, [solid] appears as odorless yellow crystals. Crystallizes with either one, two or three molecules of water. Soluble in water and denser than water. Commercially available in the anhydrous form. Highly toxic by ingestion, inhalation, and skin absorption., Yellow odorless solid; Deliquescent in air; [Hawley] Light yellow crystalline solid; [MSDSonline] | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric potassium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very sol in water, Sol in alc, ether, acetone | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.29 | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Potassium mercuric iodide | |
Color/Form |
Yellow crystals | |
CAS RN |
7783-33-7 | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium mercuric iodide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurate(2-), tetraiodo-, potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)



![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)




